Differentiation by Substituent Impact on Cytotoxic Selectivity: A Class-Level Inference from a 6,6-Dimethyl Analog
While direct, head-to-head cytotoxic data for the target 3-methyl compound (CAS 6577-95-3) is not available in the open literature, a closely related analog, 6,6-dimethyl-1-(2-methylphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one, demonstrates the profound impact of substitution on this core scaffold. This analog exhibits a 6.3-fold selectivity for inhibiting the metabolic activity of lymphoblastic leukemia cells (Jurkat, IC50 = 14.8 µM) over normal human embryonic kidney cells (HEK293, IC50 = 93.63 µM) [1]. This data supports the class-level inference that the specific substituent pattern on the tetrahydroindol-4-one core is a key driver of both potency and therapeutic window.
| Evidence Dimension | Cytotoxic selectivity (Jurkat cancer cell line vs. HEK293 normal cell line) |
|---|---|
| Target Compound Data | Data not available for 3-methyl-6,7-dihydro-1H-indol-4(5H)-one |
| Comparator Or Baseline | 6,6-dimethyl-1-(2-methylphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one (IC50 = 14.8 µM vs. Jurkat; IC50 = 93.63 µM vs. HEK293) |
| Quantified Difference | Selectivity Index (HEK293 IC50 / Jurkat IC50) = 6.3-fold |
| Conditions | In vitro metabolic activity assay (MTT) on Jurkat and HEK293 cell lines |
Why This Matters
This demonstrates that the tetrahydroindol-4-one scaffold can be tuned for cancer cell selectivity, making the specific substitution pattern of any analog, including the target 3-methyl compound, a critical factor for procurement in cancer research programs.
- [1] Sorokina, V. A.; Tsypyshev, D. O.; Koval'skaya, A. V.; Vakhitov, V. A.; Tsypysheva, I. P. Synthesis and cytotoxic activity of 1,5,6,7-tetrahydroindol-4-one derivatives and its thio analogue. Russian Journal of General Chemistry 2024, 94 (5), 1093–1101. View Source
